3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride: is a proteolysis-targeting chimera (PROTAC) that effectively induces the degradation of Bruton’s tyrosine kinase (BTK) in cellular assays. It achieves this with a degradation concentration 50 (DC50) of 7.9 nM in the NAMALWA Burkitt lymphoma cell line . This compound utilizes a lenalidomide analog to recruit cereblon (CRBN) and ligands to target BTK .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride is synthesized by connecting ligands for cereblon and BTK. The synthesis involves the use of a lenalidomide analog to recruit CRBN . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: The industrial production methods for this compound are not explicitly detailed in the available literature. it is produced under controlled laboratory conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride primarily undergoes proteolysis-targeting reactions. It does not typically undergo common chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include lenalidomide analogs and ligands for BTK . The conditions are optimized to ensure the effective recruitment of CRBN and the degradation of BTK.
Major Products Formed: The major product formed from the reaction involving this compound is the degraded BTK protein .
Scientific Research Applications
Chemistry: 3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride is used in chemical research to study the degradation of target proteins through the ubiquitin-proteasome system .
Biology: In biological research, this compound is utilized to investigate the role of BTK in B-cell development, differentiation, and signaling .
Medicine: this compound holds promise in medical research for the treatment of B-cell neoplasms, including Non-Hodgkin’s lymphoma .
Industry: In the pharmaceutical industry, this compound is explored for its potential in developing targeted therapies for cancer treatment .
Mechanism of Action
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride functions as a PROTAC by connecting ligands for cereblon and BTK. It contains a lenalidomide analog for recruiting CRBN . The compound brings the target protein BTK into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome . This mechanism effectively reduces BTK levels in cells, thereby inhibiting its activity .
Comparison with Similar Compounds
PROTAC CDK9 Degrader-8: A potent degrader of CDK9 used in cancer research.
PROTAC TG2 Degrader-2: A selective degrader of Transglutaminase 2 (TG2) used in ovarian cancer research.
Uniqueness: this compound stands out due to its significantly better pharmacokinetic profile and potent degradation of BTK in cellular assays . Its ability to effectively recruit CRBN and target BTK makes it a promising candidate for further exploration in BTK degradation and cancer treatment .
Properties
IUPAC Name |
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N8O7.ClH/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51;/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEKBKXQGCJLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45ClN8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.